2-(Chloromethyl)-6-hydroxynaphthalene
Description
Significance of Naphthalene (B1677914) Derivatives in Contemporary Organic Chemistry
Naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, is a cornerstone of organic chemistry. chemicalbook.com Its derivatives are integral to the development of a wide range of materials and bioactive molecules. The rigid and planar structure of the naphthalene core imparts unique photophysical and chemical properties to its derivatives, making them valuable in the design of dyes, fluorescent probes, and organic electronic materials. chemicalbook.com
In medicinal chemistry, the naphthalene moiety is a common scaffold in drug design, contributing to the biological activity of numerous therapeutic agents. Furthermore, naphthalene derivatives serve as essential starting materials and intermediates in the synthesis of agrochemicals, surfactants, and specialty polymers. chemicalbook.com The ability to functionalize the naphthalene ring at various positions allows for the fine-tuning of molecular properties to suit specific applications.
Role of Chloromethyl Functionality in Synthetic Methodologies
The chloromethyl group (–CH₂Cl) is a highly versatile functional group in organic synthesis, primarily acting as a potent electrophile. Its presence on an aromatic ring, as in 2-(chloromethyl)-6-hydroxynaphthalene, renders the benzylic carbon susceptible to nucleophilic attack. This reactivity is the basis for a multitude of synthetic transformations, allowing for the introduction of the naphthylmethyl moiety into a wide array of molecules.
This functional group is a key player in so-called "building block" chemistry, where complex molecules are assembled from smaller, functionalized precursors. nih.govillinois.edu The chloromethyl group can be readily converted into other functional groups such as hydroxymethyl, cyanomethyl, and aminomethyl groups, further expanding its synthetic utility. researchgate.net
Importance of Hydroxyl Groups in Chemical Transformations
The hydroxyl (–OH) group is one of the most important functional groups in organic chemistry, profoundly influencing the physical and chemical properties of a molecule. libretexts.org Its polarity and ability to participate in hydrogen bonding affect solubility and intermolecular interactions. Chemically, the hydroxyl group can act as a nucleophile, a proton donor (acid), or a leaving group after protonation.
The hydroxyl group on the naphthalene ring of this compound can undergo a variety of chemical transformations, including etherification, esterification, and oxidation. libretexts.org This reactivity provides another avenue for modifying the molecule and attaching it to other chemical entities, making it a dual-functional building block for creating diverse and complex molecular structures.
Physicochemical Properties of Naphthalene Derivatives
| Property | Value for 2,6-Dihydroxynaphthalene (B47133) |
| Molecular Formula | C₁₀H₈O₂ |
| Molecular Weight | 160.17 g/mol |
| Melting Point | 223-225 °C |
| CAS Number | 581-43-1 |
| Appearance | Solid |
Data sourced from Sigma-Aldrich and the NIST WebBook. nist.gov
Structure
3D Structure
Properties
Molecular Formula |
C11H9ClO |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
6-(chloromethyl)naphthalen-2-ol |
InChI |
InChI=1S/C11H9ClO/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6,13H,7H2 |
InChI Key |
SGRAZHJETREIQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1CCl |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 2 Chloromethyl 6 Hydroxynaphthalene and Analogues
Established Synthetic Pathways to the 6-Hydroxynaphthalene Core
The construction of the 6-hydroxynaphthalene scaffold is a critical first phase in the synthesis of the target compound. This can be achieved either by modifying existing naphthalene (B1677914) derivatives or by building the bicyclic aromatic system from simpler precursors.
Approaches Involving Naphthol Precursors
The table below summarizes a synthetic route starting from the readily available beta-naphthol.
| Step | Reaction | Key Reagents | Intermediate/Product | Reported Yield |
|---|---|---|---|---|
| 1 | Bromination | Bromine, Acetic Acid | 1,6-dibromo-2-naphthol | - |
| 2 | Reduction | Iron powder | 6-bromo-2-naphthol | 96.5% |
| 3 | Methylation | Methyl sulfate, Sodium hydroxide | 6-bromo-2-methoxynaphthalene | - |
| 4 | Grignard Reaction | Magnesium, THF, N,N-dimethylformamide | 6-methoxy-2-naphthaldehyde | - |
| 5 | Demethylation | Lithium chloride | 6-hydroxy-2-naphthaldehyde (B1303687) | 91% |
Other established methods for producing hydroxynaphthalenes include the Koble-Schmitt reaction, which involves the carboxylation of the potassium salt of 2-naphthol (B1666908) with carbon dioxide under high temperature and pressure, although this can lead to isomeric mixtures. google.com
Ring-Forming Strategies Towards Naphthalene Scaffolds
Instead of modifying existing naphthalene rings, the core can be constructed from acyclic or monocyclic precursors. These methods are particularly useful for creating highly substituted or complex naphthalene derivatives. nih.gov
One powerful approach is the Diels-Alder [4+2] cycloaddition reaction. For instance, multisubstituted naphthalenes can be efficiently synthesized through the reaction of 2-pyrones with aryne intermediates, which are generated from precursors like o-silylaryl triflates. rsc.org This reaction proceeds via a cycloaddition followed by a decarboxylative aromatization to furnish the naphthalene ring system. rsc.org
Another significant strategy is the electrophilic cyclization of alkynes. Arene-containing propargylic alcohols can undergo a 6-endo-dig cyclization when treated with electrophiles such as iodine monochloride (ICl) or N-bromosuccinimide (NBS) under mild conditions to regioselectively produce a variety of substituted naphthalenes and 2-naphthols. nih.gov
The table below outlines various ring-forming strategies for naphthalene synthesis.
| Strategy | Precursors | Key Features | Reference |
|---|---|---|---|
| [4+2] Cycloaddition | 2-Pyrones and Arynes | Forms highly functionalized naphthalenes; involves decarboxylative aromatization. | rsc.org |
| Electrophilic Cyclization | Arene-containing propargylic alcohols | Mild conditions; regioselective; accommodates various functional groups. | nih.gov |
| Annulation of Arenes | Arenes with unsaturated carbonyl side chains | Builds the second ring onto an existing benzene (B151609) ring. | nih.gov |
| Nitrogen-to-Carbon Transmutation | Isoquinolines and Phosphonium ylides | A novel method involving skeletal editing through ring-opening and 6π-electrocyclization. | nih.gov |
These ring-forming methodologies offer versatile routes to the naphthalene core, allowing for the strategic placement of substituents required for subsequent functionalization. nih.govnih.gov
Introduction of the Chloromethyl Moiety: Specific Chemical Reactions
Once the 6-hydroxynaphthalene core is established, the next critical step is the introduction of the chloromethyl group at the 2-position. This can be accomplished through direct chloromethylation or by converting another functional group.
Chloromethylation Reactions for Aromatic Systems
Direct chloromethylation, often known as the Blanc reaction, is a well-established method for introducing a -CH₂Cl group onto an aromatic ring. wikipedia.org The reaction typically involves treating the aromatic compound with formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride under acidic conditions. wikipedia.orgorgsyn.org
The reaction is an electrophilic aromatic substitution, where the acidic conditions and a Lewis acid catalyst protonate formaldehyde, generating a highly electrophilic species that is attacked by the aromatic π-electrons. wikipedia.org For naphthalene, controlling the regioselectivity between the 1- and 2-positions is a crucial aspect of the synthesis. The choice of catalyst and reaction conditions can influence the product distribution.
Common reagents and catalysts for this transformation are detailed in the following table.
| Reagent System | Catalyst | Key Conditions | Notes |
|---|---|---|---|
| Paraformaldehyde, Hydrochloric Acid | Zinc Chloride (ZnCl₂) | Acidic, often heated | Classic Blanc reaction conditions. wikipedia.org |
| Paraformaldehyde, HCl, Acetic Acid | Phosphoric Acid | Heated (e.g., 80-85°C) | Used for the chloromethylation of naphthalene. orgsyn.org |
| Formaldehyde, HCl | Ferric Chloride (FeCl₃), Cupric Chloride (CuCl₂) | Lewis acid catalysis | Mixed catalyst systems can improve regioselectivity. |
| Aqueous Media with PTC | ZnCl₂, Acetic Acid, Sulfuric Acid | Phase Transfer Catalysis (PTC) | An approach using aqueous media. researchgate.net |
For a substrate like 6-hydroxynaphthalene, the directing effects of the hydroxyl group (ortho-, para-directing) and the existing aromatic system must be considered to achieve substitution at the desired 2-position. The hydroxyl group is highly activating, which could lead to side reactions like the formation of diarylmethane products. wikipedia.org
Conversion of Precursor Functional Groups to Chloromethyl
An alternative to direct chloromethylation is the conversion of a pre-existing functional group at the 2-position into a chloromethyl moiety. This two-step approach can offer better regiocontrol.
A common precursor is the corresponding hydroxymethyl (-CH₂OH) group. The synthesis of 6-hydroxy-2-(hydroxymethyl)naphthalene can be achieved by the reduction of 6-hydroxy-2-naphthaldehyde, an intermediate accessible from 2-naphthol. google.com This reduction can be performed using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). The resulting benzylic alcohol can then be converted to the desired chloromethyl compound. This conversion is a standard organic transformation, typically achieved using reagents such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid, sometimes with a catalyst like zinc chloride.
Another route involves the reduction of a carboxylic acid. For instance, 6-hydroxy-2-naphthoic acid, which can be synthesized from 6-bromo-2-naphthol, can be reduced to the 2-(hydroxymethyl) derivative using a strong reducing agent like lithium aluminum hydride (LiAlH₄). prepchem.com The subsequent chlorination of the alcohol proceeds as described above. This pathway provides a reliable method for installing the chloromethyl group at the specific 2-position.
Multi-Step Synthesis Strategies Incorporating 2-(Chloromethyl)-6-hydroxynaphthalene Motifs
The synthesis of this compound is inherently a multi-step process that combines the strategies for core formation and functional group introduction. A logical synthetic plan would prioritize the establishment of the substitution pattern on the naphthalene ring before performing the more sensitive chlorination or chloromethylation step.
A plausible synthetic pathway could be conceptualized as follows:
Core Synthesis : Start with 2-naphthol and convert it to 6-hydroxy-2-naphthaldehyde via the multi-step process involving bromination, reduction, methylation, Grignard reaction, and demethylation. google.com
Precursor Formation : Reduce the aldehyde group of 6-hydroxy-2-naphthaldehyde to a hydroxymethyl group using a selective reducing agent like sodium borohydride. This step yields 6-hydroxy-2-(hydroxymethyl)naphthalene.
Final Chlorination : Convert the hydroxymethyl group to the target chloromethyl group using thionyl chloride or a similar chlorinating agent. The phenolic hydroxyl group may require protection (e.g., as a methyl or silyl (B83357) ether) prior to this step to prevent unwanted side reactions, followed by a final deprotection step.
Such multi-step syntheses are increasingly being optimized through the use of continuous flow chemistry, which can enhance safety, improve reaction control, and facilitate automation, although specific applications to this compound are not widely reported. nih.gov The development of efficient, regioselective, and high-yielding routes to polysubstituted naphthalenes remains an active area of research, driven by their importance as intermediates in various fields. nih.gov
Control of Regioselectivity and Stereoselectivity in Synthesis
The precise control over the arrangement of functional groups in three-dimensional space is a cornerstone of modern synthetic chemistry. In the context of this compound analogues, this control manifests as regioselectivity—the preferential reaction at one position over another—and stereoselectivity—the preferential formation of one stereoisomer over another.
Ligand-Controlled Regioselectivity in Chloromethylnaphthalene Reactions
The regioselectivity of reactions involving chloromethylnaphthalene precursors can be effectively manipulated through the strategic use of ligands in transition metal catalysis, particularly with palladium. While direct studies on this compound are limited, research on the reactions of 1-(chloromethyl)naphthalenes provides a strong precedent for this approach. The choice of phosphine (B1218219) ligands, varying in steric bulk, has been demonstrated to direct the outcome of nucleophilic aromatic substitution reactions, leading to either ortho- or para-acylated products.
In palladium-catalyzed reactions of 1-(chloromethyl)naphthalenes with nucleophiles like (hetero)arylacetonitriles, the ligand plays a pivotal role in determining the position of the new substituent on the naphthalene ring. A sterically bulky ligand, such as tert-butylphosphine (tBuPPh₂), favors the formation of the para-acylated product. Conversely, a less sterically hindered ligand, like dimethylphenylphosphine (B1211355) (Me₂PPh), directs the reaction to the ortho position. This control is attributed to the different modes of the benzylpalladium intermediate (η³-benzylpalladium vs. η¹-benzylpalladium) fostered by the electronic and steric properties of the ligand.
| Catalyst System (Precatalyst + Ligand) | Substrate | Nucleophile | Major Product Regioselectivity | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ + tBuPPh₂ | 1-(Chloromethyl)naphthalene | Phenylacetonitrile | para | 85 |
| Pd(OAc)₂ + Me₂PPh | 1-(Chloromethyl)naphthalene | Phenylacetonitrile | ortho | 64 |
| Pd(OAc)₂ + PPh₃ | 1-(Chloromethyl)naphthalene | Phenylacetonitrile | para | 76 |
| Pd(OAc)₂ + P(p-tol)₃ | 1-(Chloromethyl)naphthalene | Phenylacetonitrile | para | 65 |
| Pd(OAc)₂ + P(o-tol)₃ | 1-(Chloromethyl)naphthalene | Phenylacetonitrile | para | 24 |
Chiral Resolution Techniques for Analogues
Many biologically active molecules are chiral, and their enantiomers often exhibit different physiological effects. Consequently, the separation of racemic mixtures into their constituent enantiomers is a critical step in the development of many pharmaceutical compounds. For analogues of this compound that possess stereogenic centers, various chiral resolution techniques can be employed.
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used method for the enantioseparation of naphthalene derivatives. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven particularly effective. For instance, cellulose-tris-3,5-dimethylphenyl carbamate-based columns have been successfully used to separate the enantiomers of 1-(aminoalkyl)-2-naphthol analogues.
The choice of mobile phase is crucial for achieving optimal separation. In normal-phase HPLC, mixtures of n-hexane and 2-propanol with a small amount of an amine modifier like diethylamine (B46881) are often used. In reversed-phase HPLC, buffered aqueous solutions with an organic modifier are employed. The specific conditions, including the mobile phase composition, pH, and buffer concentration, must be optimized for each specific analogue.
Another approach to chiral resolution is the formation of diastereomers. This involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques such as crystallization or chromatography. Following separation, the chiral auxiliary is removed to yield the pure enantiomers.
| Chiral Stationary Phase (CSP) | Type of Analogue | Chromatographic Mode | Typical Mobile Phase Components |
|---|---|---|---|
| Cellulose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | 1-(Aminoalkyl)-2-naphthol analogues | Normal Phase | n-Hexane, 2-Propanol, Diethylamine |
| Cellulose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-RH) | 1-(Aminoalkyl)-2-naphthol analogues | Reversed Phase | Phosphate buffer, Organic modifier |
| Amylose-based CSPs | Various chiral naphthalene derivatives | Normal and Reversed Phase | Varies depending on analyte and mode |
Iii. Chemical Reactivity and Transformative Potential of 2 Chloromethyl 6 Hydroxynaphthalene
Reactivity of the Chloromethyl Group
The chloromethyl group, a benzylic halide, is the more reactive of the two functional groups. Its reactivity is primarily dictated by the lability of the carbon-chlorine bond, which is susceptible to cleavage, leading to the formation of a stabilized benzylic carbocation or direct displacement by nucleophiles.
Nucleophilic Substitution Reactions
The primary mode of reaction for the chloromethyl group is nucleophilic substitution, where the chloride ion is displaced by a wide range of nucleophiles. As a primary benzylic halide, it readily undergoes reactions via an SN2 pathway. ncert.nic.in This process involves the direct attack of a nucleophile on the carbon atom bonded to the chlorine, leading to the formation of a new bond and the expulsion of the chloride ion. Common nucleophiles such as amines, alcohols, thiols, and cyanide can be employed to introduce diverse functionalities. ncert.nic.in For instance, reaction with an ethanolic solution of ammonia (B1221849) leads to the replacement of the halogen with an amino (–NH₂) group in a process known as ammonolysis. ncert.nic.in This reactivity allows 2-(chloromethyl)-6-hydroxynaphthalene to serve as a valuable building block for introducing the 6-hydroxynaphthylmethyl moiety into various molecules.
Role in Dearomatization Reactions
Beyond simple substitution, the chloromethyl group plays a crucial role in more complex transformations, such as palladium-catalyzed dearomatization reactions. acs.orgfigshare.com In this process, the aromatic system of the naphthalene (B1677914) ring is disrupted to form non-aromatic carbocycles. The reaction is initiated by the oxidative addition of a palladium(0) catalyst to the C-Cl bond of the chloromethyl group. This forms a σ-benzylpalladium(II) complex, which then rearranges to a more stable η³-benzylpalladium intermediate. acs.orgresearchgate.net This η³-complex formation activates the naphthalene ring, making it susceptible to attack by nucleophiles. acs.org The nucleophilic attack occurs at the ortho or para position relative to the chloromethyl group, leading to the formation of a dearomatized product. acs.org This strategy has been successfully employed to transform chloromethyl naphthalene derivatives into substituted carbocycles in high yields under mild conditions. acs.orgfigshare.comdntb.gov.ua
Carbon-Carbon Bond Formation Reactions
The electrophilic nature of the carbon atom in the chloromethyl group makes it an excellent partner in carbon-carbon bond-forming reactions. vanderbilt.eduillinois.edu It can react with a variety of carbon-based nucleophiles, such as enolates, organometallic reagents, and carbanions, to form a new C-C bond. vanderbilt.educhemistry.coach A prominent example is the reaction with soft carbon nucleophiles like diethyl malonate. In a palladium-catalyzed reaction, the chloromethyl group facilitates the alkylation of diethyl malonate, leading to a dearomatized product where a new carbon-carbon bond is formed between the naphthalene scaffold and the malonate moiety. acs.org This type of reaction is fundamental in organic synthesis for building molecular complexity and creating larger carbon skeletons from simpler precursors. libretexts.orgnih.gov
Table 1: Palladium-Catalyzed Nucleophilic Dearomatization of Chloromethyl Naphthalene Derivatives with Diethyl Malonate acs.org
| Entry | Naphthalene Substrate | Product | Yield (%) |
| 1 | 2-(Chloromethyl)naphthalene | 2d | 89 |
| 2 | 2-(Chloromethyl)-6-methylnaphthalene | 2g | 90 |
| 3 | 6-Bromo-2-(chloromethyl)naphthalene | 2h | 71 |
| 4 | 2-(Chloromethyl)-7-methylnaphthalene | 2i | 30 |
Transformations Involving the Hydroxyl Group
The hydroxyl group at the C-6 position is a phenolic hydroxyl, which imparts characteristic reactivity to the molecule. It is less reactive than the chloromethyl group but can undergo a variety of important transformations, including derivatization and oxidation.
Derivatization Strategies of the Hydroxyl Moiety
The phenolic hydroxyl group can be readily derivatized to form ethers and esters, which can alter the compound's physical and chemical properties or serve as protecting groups during synthesis. youtube.com
Etherification: Formation of ethers typically involves the reaction of the corresponding phenoxide (formed by treating the naphthol with a base like sodium hydroxide) with an alkyl halide. This Williamson ether synthesis is a standard method for converting hydroxyl groups into ethers.
Esterification: Esters can be formed by reacting the hydroxyl group with carboxylic acids or, more commonly, with more reactive acylating agents like acyl chlorides or acid anhydrides in the presence of a base. chemguide.co.ukmonash.edunih.gov This reaction, known as acylation, is a common strategy for protecting hydroxyl groups or for introducing specific ester functionalities into a molecule. ncert.nic.in The formation of naphthol esters is a key transformation for producing intermediates used in various industries. google.comrsc.org
Oxidative Reactions of the Hydroxynaphthalene System
The electron-donating nature of the hydroxyl group activates the naphthalene ring system, making it susceptible to oxidation. nih.gov Oxidative reactions can lead to several products, depending on the oxidant and reaction conditions.
Oxidative Coupling: One of the most significant reactions of 2-naphthol (B1666908) derivatives is oxidative coupling to form 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. mdpi.comasianpubs.orgrsc.org This reaction involves the coupling of two naphthol molecules at the C1 position, typically catalyzed by transition metal complexes, such as those of iron, copper, or vanadium. mdpi.comrsc.orgacs.orgacs.org These reactions are of great interest because chiral BINOLs are widely used as ligands in asymmetric catalysis. mdpi.comsci-hub.se
Quinone Formation: Under stronger oxidizing conditions, the hydroxynaphthalene system can be oxidized to form naphthoquinones. nih.govrsc.org The reaction proceeds through the formation of naphthoxyl radicals, followed by further oxidation. nih.gov This transformation is a common pathway in the degradation and metabolism of naphthol compounds. nih.gov
Catalytic Transformations
Catalysis offers a powerful means to selectively functionalize this compound and its derivatives, enabling the construction of complex molecular architectures under mild and efficient conditions. Transition metals, in particular, play a pivotal role in activating this compound towards novel reaction pathways.
Palladium catalysis is a cornerstone of modern organic synthesis, and it provides versatile methods for the transformation of naphthalene derivatives. For compounds structurally related to this compound, palladium catalysts enable a variety of reactions, including cross-coupling and dearomatization.
One of the notable transformations is the palladium-catalyzed nucleophilic dearomatization of chloromethyl naphthalene derivatives. organic-chemistry.org This reaction proceeds through the formation of η³-benzylpalladium intermediates, which activates the aromatic system to undergo nucleophilic attack. This strategy has been used to transform chloromethyl naphthalenes into ortho- or para-substituted carbocycles in good to excellent yields under mild conditions. organic-chemistry.org The regioselectivity of these reactions can often be controlled by the choice of phosphine (B1218219) ligand on the palladium catalyst. nih.govresearchgate.net For instance, sterically bulky ligands may favor the formation of para-substituted products, while less hindered ligands can lead to ortho-substitution. nih.gov
The versatility of palladium catalysis is further demonstrated in cross-coupling reactions. While direct cross-coupling examples with this compound are specific, studies on analogous systems, such as 2-(chloromethyl)-2,1-borazaronaphthalene, showcase the potential. This pseudobenzylic halide serves as an effective electrophile in palladium-catalyzed cross-coupling reactions with potassium (hetero)aryl- and alkenyltrifluoroborates, as well as terminal alkynes, to form sp³–sp² and sp³–sp bonds. capes.gov.br These reactions provide access to a diverse library of substituted naphthalene analogs from a common precursor. capes.gov.br
Table 1: Examples of Palladium-Catalyzed Reactions on Naphthalene Scaffolds
| Reaction Type | Catalyst/Ligand | Reactant(s) | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nucleophilic Dearomatization | Pd(PPh₃)₄ | Chloromethyl naphthalene, Diethyl malonate | ortho-Substituted carbocycle | 89 | organic-chemistry.org |
| Nucleophilic Dearomatization | Pd(PPh₃)₄ | Chloromethyl naphthalene, Diethyl 2-methylmalonate | para-Substituted carbocycle | 92 | organic-chemistry.org |
| Suzuki-Miyaura Coupling | Pd₂(dba)₃ / RuPhos | 2-(Chloromethyl)-2,1-borazaronaphthalene, K(Aryl)BF₃ | B-Aryl-substituted azaborine | 90 | capes.gov.br |
Beyond palladium, other transition metals such as nickel, copper, rhodium, and iron are effective catalysts for transformations involving benzylic chlorides and aromatic systems, indicating potential applications for this compound.
Nickel: Nickel catalysts are particularly effective in Heck-type reactions involving benzyl (B1604629) chlorides and unactivated olefins. organic-chemistry.orgmit.edunih.gov These reactions can produce functionalized allylbenzene (B44316) derivatives and are notable for their ability to proceed at room temperature and provide high selectivity for 1,1-disubstituted olefins, a contrast to many palladium-catalyzed systems. organic-chemistry.orgmit.edu Nickel catalysis also enables the reductive cross-coupling of tertiary alkyl halides with benzyl chlorides, which is an efficient method for constructing all-carbon quaternary centers. rsc.org
Copper: Copper-catalyzed cross-coupling reactions represent a cost-effective alternative to palladium-based methods. rsc.org Copper catalysts have been shown to be effective in various C-C bond-forming reactions and can exhibit unique reactivity patterns, sometimes obviating the need for complex ligands. rsc.orgnih.gov For instance, copper-catalyzed systems can be used for the cross-coupling of organometallic reagents with organohalides. rsc.org
Rhodium: Rhodium(III) complexes are known to catalyze C-H activation and subsequent annulation reactions to synthesize naphthols. snnu.edu.cn Although this typically involves building the naphthol ring, the principles of C-H activation could potentially be applied to the functionalization of the existing naphthalene core in this compound. Rhodium catalysts are also used in C-H alkylation reactions with various alkylating agents. rsc.orgresearchgate.net
Iron: Iron catalysts offer a more economical and environmentally benign option for certain transformations. Iron(III) salts have been used to catalyze the chlorination of activated arenes. nih.gov Additionally, iron can catalyze the carbochloromethylation of activated alkenes, providing access to chloro-containing molecules. acs.org
Mechanistic Investigations of this compound Reactivity
Understanding the reaction mechanisms is crucial for predicting reactivity and optimizing reaction conditions. The transformations of this compound can proceed through different pathways, primarily involving cationic or radical intermediates, depending on the reagents and reaction conditions.
The formation of a cationic intermediate is a common pathway for reactions involving the chloromethyl group, which acts as a good leaving group. This is particularly relevant in nucleophilic substitution and Friedel-Crafts type reactions. The stability of the resulting benzylic carbocation is enhanced by the adjacent naphthalene ring system through resonance.
In the context of palladium-catalyzed dearomatization of chloromethyl naphthalenes, the key intermediate is not a free carbocation but a cationic η³-benzylpalladium complex. organic-chemistry.org This intermediate is formed by the oxidative addition of the C-Cl bond to a Pd(0) species. The η³-coordination activates the naphthalene ring, making it susceptible to nucleophilic attack at the ortho or para positions, leading to the dearomatized product. organic-chemistry.org
Under strongly acidic conditions, such as those used in Friedel-Crafts alkylation, the chloromethyl group can be activated by a Lewis acid to generate a benzylic carbocation. nih.govresearchgate.net This electrophilic species can then react with another aromatic ring or undergo intramolecular cyclization. The stability and reactivity of these cationic intermediates are central to the outcome of such reactions. rsc.org
Alternatively, the C-Cl bond in this compound can undergo homolytic cleavage to form a benzylic radical. This pathway is typically initiated by heat, light, or a radical initiator. The resulting naphthylmethyl radical is stabilized by resonance with the aromatic π-system, making its formation favorable. masterorganicchemistry.com
Evidence for radical pathways comes from reactions such as benzylic bromination, which proceeds via a radical chain mechanism. masterorganicchemistry.com Similarly, chloromethylnaphthalenes have been used as initiators in atom transfer radical polymerization (ATRP), a process that relies on the controlled generation of radicals. nih.gov The photocatalytic generation of benzyl radicals from benzyl halides for coupling reactions is another example of a process that proceeds through a radical pathway. chemistryviews.org
The elucidation of these radical pathways often involves the use of radical traps. nih.govresearchgate.net These are molecules that can react with short-lived radical intermediates to form stable adducts that can be detected and characterized, for instance, by mass spectrometry or electron spin resonance (ESR) spectroscopy, providing direct evidence for the presence of radical species in a reaction. nih.govresearchgate.netresearchgate.net
Table 2: Comparison of Intermediates in the Reactivity of the Chloromethyl Group
| Intermediate Type | Formation Conditions | Key Characteristics | Typical Reactions |
|---|---|---|---|
| Cationic | Lewis acids, polar solvents, transition metal catalysis (e.g., Pd(0)) | Stabilized by naphthalene ring resonance; can exist as a free carbocation or a metal complex (e.g., η³-benzylpalladium). | Nucleophilic Substitution (Sₙ1), Friedel-Crafts Alkylation, Palladium-catalyzed Dearomatization. |
| Radical | Heat, UV light, radical initiators (e.g., AIBN), photoredox catalysis | Stabilized by resonance delocalization over the naphthalene ring; neutral species with an unpaired electron. | Radical Halogenation, Atom Transfer Radical Polymerization (ATRP), Radical addition to alkenes. |
V. Structural Elucidation Via X Ray Crystallography of 2 Chloromethyl 6 Hydroxynaphthalene and Analogues
Single Crystal X-ray Diffraction Studies
While a crystal structure for 2-(Chloromethyl)-6-hydroxynaphthalene has not been reported, studies on analogous compounds, such as 6-hydroxy-2-naphthoic acid, offer a valuable comparative framework. A new polymorph of 6-hydroxy-2-naphthoic acid, which differs from the target compound by the substitution of a carboxylic acid group for the chloromethyl group at the 2-position, has been characterized by single crystal X-ray diffraction. researchgate.net The crystallographic data for this analogue provides a basis for understanding the crystal system and unit cell parameters that might be observed for similar hydroxynaphthalene derivatives.
The analysis of 1-(4-iodo-1-hydroxynaphthalen-2-yl)ethan-1-one, another hydroxynaphthalene derivative, revealed a monoclinic crystal system with the space group P21/n. researchgate.net This study further demonstrated the stabilization of the crystal structure through a combination of strong classical hydrogen bonds and weaker intermolecular interactions. researchgate.net Such findings are typical for functionalized aromatic compounds and suggest that this compound would likely crystallize in a common space group, with its packing arrangement dictated by a hierarchy of non-covalent interactions.
Table 1: Crystallographic Data for an Analogue: A New Polymorph of 6-hydroxy-2-naphthoic acid researchgate.net
| Parameter | Value |
| Chemical Formula | C₁₁H₈O₃ |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c (no. 14) |
| a (Å) | 8.6478(8) |
| b (Å) | 5.2261(5) |
| c (Å) | 18.7921(18) |
| β (°) | 94.518(3) |
| Volume (ų) | 846.66(14) |
| Z | 4 |
This interactive table provides the fundamental crystallographic parameters for a structurally related hydroxynaphthalene compound, illustrating the type of data obtained from single crystal X-ray diffraction studies.
Crystal Packing and Supramolecular Interactions
The hydroxyl (-OH) group is a strong hydrogen bond donor, while the oxygen atom itself can act as a hydrogen bond acceptor. This dual capability allows for the formation of robust and directional hydrogen bonding networks, which are often the primary organizing force in the crystal packing of hydroxyl-containing compounds. researchgate.net In the crystal structure of the analogous 6-hydroxy-2-naphthoic acid, the hydroxyl and carboxylic acid groups are the primary drivers of the supramolecular assembly, forming distinct hydrogen-bonded motifs. researchgate.net
For this compound, the hydroxyl group is expected to form strong O-H···O hydrogen bonds, potentially leading to the formation of chains or cyclic motifs of molecules. The chlorine atom of the chloromethyl group is a weak hydrogen bond acceptor and could participate in weaker C-H···Cl interactions, further stabilizing the crystal lattice. The interplay between strong O-H···O bonds and other weaker interactions dictates the formation of one-, two-, or three-dimensional supramolecular architectures. nih.gov
Aromatic systems, such as the naphthalene (B1677914) core of this compound, are known to engage in π-stacking interactions. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. uva.es The geometry of these interactions can vary, with the most common arrangements being parallel-displaced or T-shaped (edge-to-face), as a face-to-face eclipsed arrangement is generally unfavorable due to electrostatic repulsion. mdpi.com
Vi. Computational and Theoretical Investigations of 2 Chloromethyl 6 Hydroxynaphthalene
Quantum Chemical Calculation Methodologies
Quantum chemical methods are fundamental to understanding the electronic behavior of molecules. These calculations solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) Approaches
Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods. Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a simpler quantity. The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional.
Commonly used functionals include:
Hybrid Functionals: These functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), incorporate a portion of the exact Hartree-Fock exchange, often providing a good balance of accuracy for a wide range of molecular properties.
Generalized Gradient Approximation (GGA) Functionals: Functionals like PBE (Perdew-Burke-Ernzerhof) and BLYP (Becke, Lee-Yang-Parr) are computationally less demanding than hybrid functionals.
Meta-GGA Functionals: These add the kinetic energy density to improve upon GGA results.
The choice of a basis set, which is a set of mathematical functions used to build the molecular orbitals, is also crucial. Common basis sets include Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). For 2-(Chloromethyl)-6-hydroxynaphthalene, a typical DFT study would likely employ the B3LYP functional with a 6-311+G(d,p) basis set to obtain a reliable optimized geometry and electronic properties.
Ab Initio Molecular Orbital Theory
The term ab initio, meaning "from the beginning," refers to methods that are based solely on fundamental physical constants and the principles of quantum mechanics, without using any experimental data. These methods can be highly accurate but are also computationally expensive.
Key ab initio methods include:
Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point but neglects electron correlation.
Post-Hartree-Fock Methods: To account for electron correlation, more advanced methods are used, such as Møller-Plesset perturbation theory (e.g., MP2, MP4) and Coupled Cluster (CC) theory (e.g., CCSD, CCSD(T)). These methods offer higher accuracy but come with a significantly higher computational cost, making them more suitable for smaller molecules.
Molecular Mechanics (MM) and Hybrid Methods
Molecular Mechanics (MM) is a classical mechanics-based approach that treats molecules as a collection of atoms held together by springs. It uses a force field, which is a set of parameters that define the potential energy of the system. MM is computationally very fast and is ideal for studying large systems and conformational analysis, but it does not provide information about electronic properties.
Hybrid methods, known as Quantum Mechanics/Molecular Mechanics (QM/MM), combine the accuracy of quantum mechanics with the speed of molecular mechanics. In a QM/MM calculation, the chemically active part of a large system (e.g., the reactive site of an enzyme) is treated with a QM method, while the rest of the system is treated with MM. This approach allows for the study of reactions in complex environments.
Electronic Structure Analysis
Once the quantum chemical calculations are performed, the resulting data can be analyzed to understand the electronic structure and reactivity of the molecule.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These orbitals are crucial for understanding chemical reactivity.
HOMO: The HOMO is the orbital that acts as an electron donor. A higher HOMO energy indicates a greater tendency to donate electrons.
LUMO: The LUMO is the orbital that acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a key parameter. A small HOMO-LUMO gap generally implies higher chemical reactivity, lower kinetic stability, and higher polarizability, as it is easier to excite an electron from the HOMO to the LUMO.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: This table is for illustrative purposes only, as no published data exists.)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Value |
| LUMO Energy | Value |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonding orbitals.
NBO analysis is particularly useful for understanding:
Charge Distribution: It calculates the natural atomic charges on each atom, providing insight into the molecule's polarity.
Hybridization: It determines the hybridization of the atomic orbitals involved in bonding.
Intramolecular Interactions: NBO analysis can quantify the stabilization energy associated with delocalization effects, such as hyperconjugation and resonance. This is achieved by examining the interactions between occupied (donor) NBOs and unoccupied (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory.
Table 2: Hypothetical NBO Analysis Data for Key Interactions in this compound (Note: This table is for illustrative purposes only, as no published data exists.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| Example: LP(1) O | Example: σ*(C-C) | Value |
Without specific research on this compound, the generation of actual data tables and detailed findings remains speculative. The application of the robust computational methodologies described above would be necessary to provide a definitive theoretical analysis of this compound.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electrons within a molecule is fundamental to its chemical properties, dictating how it interacts with other molecules. Computational methods can model this distribution and visualize it through a Molecular Electrostatic Potential (MEP or MESP) map. An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a guide to its reactive sites. nih.govnih.gov
On an MEP map, regions of negative electrostatic potential, typically colored in shades of red and yellow, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and represent likely sites for nucleophilic attack.
For this compound, an MEP map would be expected to show significant negative potential (red) localized around the highly electronegative oxygen atom of the hydroxyl group and the chlorine atom of the chloromethyl group. These areas represent the centers of highest electron density. The hydrogen atom of the hydroxyl group would exhibit a region of strong positive potential (blue), highlighting its acidic nature. The aromatic rings would display a more complex potential distribution, influenced by the electron-donating hydroxyl group and the electron-withdrawing chloromethyl group. This detailed charge mapping is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and anticipating the molecule's reactivity patterns. nih.gov
Spectroscopic Property Predictions
Computational quantum chemistry is widely used to predict various spectroscopic properties. These theoretical predictions are instrumental in the analysis and assignment of experimental spectra. Methods like Density Functional Theory (DFT) have become standard for obtaining accurate predictions of vibrational, NMR, and electronic spectra. researchgate.netresearchgate.net
Theoretical calculations of vibrational frequencies are essential for interpreting and assigning the complex bands observed in Fourier-transform infrared (FT-IR) and Raman spectra. By modeling the molecule's geometry and calculating its normal modes of vibration, specific spectral peaks can be attributed to the motions of particular functional groups. smu.educore.ac.uk For this compound, DFT calculations would predict the frequencies for key vibrational modes. researchgate.net
A theoretical analysis would provide data for:
O-H Stretch: A characteristic high-frequency vibration from the hydroxyl group.
Aromatic C-H Stretches: Vibrations from the C-H bonds on the naphthalene (B1677914) ring.
Aliphatic C-H Stretches: Symmetric and asymmetric stretching of the C-H bonds in the -CH₂Cl group.
Naphthalene Ring Vibrations: Complex C-C stretching and ring deformation modes characteristic of the fused aromatic system. researchgate.net
C-O Stretch: Vibration of the carbon-oxygen bond of the hydroxyl group.
C-Cl Stretch: A lower-frequency vibration corresponding to the carbon-chlorine bond.
Comparing these calculated frequencies with experimental spectra allows for a precise and well-grounded assignment of the observed bands. researchgate.netresearchgate.net
Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table represents expected frequency ranges based on computational studies of related functional groups and naphthalene derivatives, as specific theoretical data for the title compound is not available.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| -OH | O-H Stretch | 3200 - 3600 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| -CH₂Cl | C-H Stretch | 2850 - 3000 |
| Naphthalene Core | C=C Ring Stretch | 1400 - 1600 |
| -OH | C-O Stretch | 1200 - 1300 |
| -CH₂Cl | C-Cl Stretch | 600 - 800 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation, and computational methods can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. idc-online.comliverpool.ac.uk The calculated values, when referenced against a standard (like tetramethylsilane, TMS), provide theoretical chemical shifts that can be correlated with experimental data to confirm structural assignments. mdpi.com
For this compound, predictions would cover:
¹H NMR: The distinct signals for the aromatic protons on the naphthalene ring, the acidic proton of the hydroxyl group, and the two protons of the chloromethyl group. The chemical shifts of the aromatic protons would be influenced by the electronic effects of both the -OH and -CH₂Cl substituents.
¹³C NMR: The chemical shifts for the ten unique carbon atoms of the naphthalene skeleton and the carbon of the chloromethyl group. The positions of the carbons bearing the substituents would show significant shifts compared to unsubstituted naphthalene.
The correlation between predicted and experimental spectra is a powerful tool for verifying the structure of newly synthesized compounds or for distinguishing between isomers. nih.govmdpi.com
Table 2: Predicted NMR Chemical Shift Ranges for this compound This table presents expected chemical shift (δ) ranges based on the molecule's structure and known NMR data for similar compounds. Specific computational predictions are not available.
| Nucleus | Type of Atom | Expected Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic (ring) | 7.0 - 8.0 |
| ¹H | Hydroxyl (-OH) | 5.0 - 9.0 (variable) |
| ¹H | Methylene (B1212753) (-CH₂) | 4.5 - 5.0 |
| ¹³C | Aromatic (C-O) | 150 - 160 |
| ¹³C | Aromatic (C-H, C-C) | 110 - 140 |
| ¹³C | Methylene (-CH₂Cl) | 40 - 50 |
Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic absorption spectra of molecules. ssrn.com These calculations model the transitions of electrons between molecular orbitals upon absorption of UV or visible light. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the positions and intensities of peaks in an experimental UV-Vis spectrum. nih.gov
The primary chromophore in this compound is the naphthalene ring system. Computational studies would focus on the π→π* electronic transitions within this aromatic core. The presence of the hydroxyl (-OH) and chloromethyl (-CH₂Cl) substituents would be predicted to modulate these transitions. The electron-donating hydroxyl group typically causes a bathochromic (red) shift, moving the absorption to longer wavelengths compared to unsubstituted naphthalene. acs.org TD-DFT calculations can precisely quantify these shifts and help interpret the experimental spectrum. ssrn.comresearchgate.net
Reaction Mechanism Elucidation through Computational Studies
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. dntb.gov.ua By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies, providing a detailed, step-by-step understanding of how reactants are converted to products. researchgate.net
For this compound, computational studies could elucidate various reaction mechanisms. For example, in a nucleophilic substitution reaction at the chloromethyl group, calculations could model the Sₙ1 and Sₙ2 pathways. This would involve locating the respective transition states and calculating the energy barriers for each path, thereby predicting which mechanism is more favorable under specific conditions. Similarly, the reactivity of the hydroxyl group, such as in etherification reactions, could be modeled to understand its mechanism and regioselectivity. Such theoretical insights are crucial for optimizing reaction conditions and designing new synthetic routes. researchgate.net
Conformational Analysis and Stability Investigations
Most molecules are not static but can exist in various spatial arrangements known as conformations, which arise from rotation around single bonds. Conformational analysis aims to identify the different possible conformers and determine their relative stabilities. lumenlearning.com Computational methods are ideally suited for this task. biomedres.us
In this compound, conformational flexibility exists primarily through rotation around the C(naphthalene)-CH₂Cl bond and the C(naphthalene)-OH bond. Theoretical calculations can systematically explore the potential energy surface by rotating these bonds. This analysis would reveal the energy minima corresponding to stable conformers and the energy barriers separating them. For instance, the orientation of the C-Cl bond relative to the plane of the naphthalene ring would define different rotamers with distinct energies. Identifying the global minimum energy conformation provides the most stable and thus most populated structure of the molecule in its ground state, which is fundamental to understanding its properties and reactivity. researchgate.net
Solvent Effects in Theoretical Modeling
Information regarding the theoretical modeling of solvent effects on the molecular structure, stability, and properties of this compound is not present in the available scientific literature. Consequently, there are no computational studies or data to report on how different solvents would theoretically influence this specific compound.
Vii. Advanced Applications and Future Research Directions
2-(Chloromethyl)-6-hydroxynaphthalene as a Building Block in Complex Chemical Synthesis
The bifunctional nature of this compound makes it a valuable precursor in the multistep synthesis of intricate molecular architectures. The chloromethyl group serves as a potent electrophile, susceptible to nucleophilic substitution, while the hydroxyl group can be engaged in a variety of reactions, including ether and ester formation, or can act as a directing group for further aromatic substitution.
One significant area of application is in the synthesis of functionalized 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. rsc.orgmdpi.comacs.orgnih.govacs.org BINOL and its analogues are privileged chiral ligands and catalysts in asymmetric synthesis. rsc.orgmdpi.comacs.orgnih.govacs.org Starting from this compound, oxidative coupling reactions can be employed to form the corresponding BINOL structure. The chloromethyl groups can then be converted into a wide array of other functional moieties, either before or after the coupling step, leading to novel BINOL ligands with tailored steric and electronic properties. The regioselective substitution of BINOL derivatives is a well-established field, and the principles can be applied to derivatives originating from this compound to access specific substitution patterns. acs.orgnih.gov
Furthermore, the presence of both a nucleophilic hydroxyl group and an electrophilic chloromethyl group within the same molecule opens up possibilities for the construction of macrocycles and polymers. Intramolecular reactions under appropriate conditions could lead to novel cyclic ethers, while intermolecular polycondensation reactions could yield new classes of poly(naphthylene ether)s with potential applications in materials science.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Reaction Type | Potential Products |
| -CH₂Cl | Nucleophilic Substitution | Ethers, esters, amines, cyanides, etc. |
| -CH₂Cl | Friedel-Crafts Alkylation | Arylated naphthalene (B1677914) derivatives |
| -OH | O-Alkylation / O-Acylation | Ethers, esters |
| -OH | Oxidative Coupling | BINOL derivatives |
| Both | Polycondensation | Polynaphthylene ethers |
Integration into Polyaromatic and Heteroaromatic Systems
The naphthalene core of this compound serves as a foundational unit for the construction of larger polyaromatic hydrocarbons (PAHs) and heteroaromatic systems. The chloromethyl group is particularly useful for extending the aromatic system through reactions such as the Friedel-Crafts alkylation. researchgate.netresearchgate.net By reacting this compound with other aromatic compounds in the presence of a Lewis acid catalyst, the naphthalene unit can be appended to other rings, forming larger, more complex polyaromatic structures.
The hydroxyl group, in turn, can be a handle for the synthesis of various heterocyclic compounds. For instance, it can be a precursor for the synthesis of naphthofurans, naphthopyrans, and other oxygen-containing heterocycles through cyclization reactions. rdd.edu.iqorientjchem.orgrsc.org Reaction of the hydroxyl group with appropriate reagents can also pave the way for the construction of nitrogen- and sulfur-containing heterocycles fused to the naphthalene ring system.
The combination of these two reactive sites allows for a stepwise and controlled assembly of complex aromatic and heteroaromatic architectures. For example, the chloromethyl group could first be used in a coupling reaction to form a biaryl system, followed by a cyclization reaction involving the hydroxyl group to generate a fused heterocyclic ring.
Exploration of Novel Reaction Pathways and Catalytic Systems
Future research will likely focus on uncovering novel reaction pathways and developing efficient catalytic systems for the transformation of this compound. A key area of interest is the catalytic activation of the C-Cl bond in the chloromethyl group. rsc.org While nucleophilic substitution is a straightforward reaction, the use of transition metal catalysts could enable a broader range of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of substituents at this position.
Moreover, the development of catalytic methods for the selective functionalization of the naphthalene ring, directed by the existing hydroxyl and chloromethyl groups, is a promising avenue. The hydroxyl group is a known directing group for electrophilic aromatic substitution, and exploring this in the context of modern catalytic methods could lead to highly regioselective C-H functionalization at other positions of the naphthalene core. nih.gov
Organocatalysis also presents an exciting frontier for reactions involving this compound. Chiral organocatalysts could be employed to achieve enantioselective transformations involving either the chloromethyl or the hydroxyl group, leading to the synthesis of valuable chiral building blocks.
Computational Design and Prediction of Novel Derivatives and Their Properties
Computational chemistry offers powerful tools for the rational design and a priori prediction of the properties of novel derivatives of this compound. Methods such as Density Functional Theory (DFT) can be employed to study the electronic structure and reactivity of the molecule, providing insights into its reaction mechanisms and helping to predict the regioselectivity of various transformations. rsc.org
Molecular docking and quantitative structure-activity relationship (QSAR) studies are invaluable in the context of medicinal chemistry. nih.gov By designing virtual libraries of derivatives of this compound and computationally screening them against biological targets, it is possible to identify promising candidates for synthesis and biological evaluation. These in silico methods can predict binding affinities and other important pharmacological parameters, thus streamlining the drug discovery process.
Molecular dynamics (MD) simulations can provide a deeper understanding of the behavior of these molecules in complex environments, such as in biological membranes or in solution. nih.gov This can be particularly useful for designing molecules with specific transport and delivery properties. The integration of these computational approaches will undoubtedly accelerate the discovery and development of new materials and therapeutic agents based on the this compound scaffold.
Table 2: Computationally Designed Derivatives and Their Predicted Properties
| Derivative | Computational Method | Predicted Property |
| Novel BINOL Ligand | DFT | Optimized geometry and electronic properties for catalysis |
| Naphthofuran Analog | Molecular Docking | High binding affinity to a specific enzyme active site |
| Poly(naphthylene ether) | Molecular Dynamics | Predicted thermal stability and mechanical properties |
Q & A
Q. What experimental designs optimize metabolic pathway studies in mammalian models?
- Employ radiolabeled compounds to track metabolite distribution. Align with inclusion criteria for pharmacokinetic studies (Table B-1) and prioritize in vitro models (e.g., hepatocyte cultures) for mechanistic validation .
Data Contradiction Analysis
Q. How should conflicting data on environmental persistence of this compound be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
